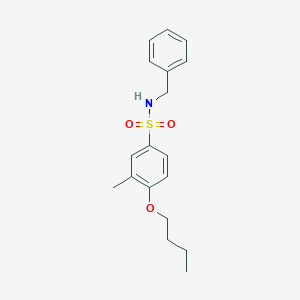
N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide, also known as DMMS, is a sulfonamide derivative that has been widely used in scientific research due to its unique chemical properties. DMMS has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide involves the formation of a covalent bond between the sulfonamide group of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide and the active site of the target protein or enzyme. The formation of this bond leads to the inhibition of the enzymatic activity of the target protein or enzyme. The selectivity of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide towards specific proteins or enzymes is attributed to the unique chemical properties of the sulfonamide group, which can interact with specific amino acid residues in the active site of the target protein or enzyme.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the target protein or enzyme. Inhibition of CA IX by N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide leads to the suppression of tumor growth and metastasis, as well as the induction of apoptosis in cancer cells. Inhibition of HDACs by N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide leads to the modulation of gene expression and chromatin remodeling, which can have a variety of physiological effects, such as the regulation of cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments include its high selectivity towards specific proteins or enzymes, its ability to form a covalent bond with the target protein or enzyme, and its ease of synthesis. The limitations of using N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.
Future Directions
There are several future directions for the use of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in scientific research. One direction is the development of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide derivatives with improved selectivity and potency towards specific proteins or enzymes. Another direction is the use of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in combination with other drugs or therapies to enhance their efficacy and reduce their toxicity. Additionally, the use of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in vivo models and clinical trials can provide valuable insights into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide derivative that has been widely used in scientific research as a chemical probe to study the function of various proteins and enzymes. N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has unique chemical properties that allow it to selectively inhibit the activity of specific proteins or enzymes. The use of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide in lab experiments has several advantages and limitations, and there are several future directions for its use in scientific research.
Synthesis Methods
N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dimethylphenylamine and 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine or sodium hydroxide. The reaction can be carried out in various solvents, such as dichloromethane, tetrahydrofuran, or acetonitrile. The yield and purity of N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the molar ratio of reactants.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has been widely used in scientific research as a chemical probe to study the function of various proteins and enzymes. N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide can selectively inhibit the activity of carbonic anhydrase IX (CA IX), a transmembrane protein that is overexpressed in various types of cancer, including breast, lung, and colon cancer. N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide has also been used to study the function of other proteins, such as histone deacetylases (HDACs), which play a critical role in gene expression and chromatin remodeling.
properties
Product Name |
N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C16H19NO3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-11-5-7-13(3)14(9-11)17-21(18,19)16-8-6-12(2)10-15(16)20-4/h5-10,17H,1-4H3 |
InChI Key |
HAFVSBVRUQDXJM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)




![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)